Dihydroartemisinate is synthesized from artemisinin, which is extracted from the leaves of Artemisia annua. This plant has been used in traditional Chinese medicine for centuries. The synthesis of dihydroartemisinate involves chemical modifications that enhance its solubility and bioavailability compared to artemisinin itself.
Dihydroartemisinate belongs to the class of compounds known as sesquiterpene lactones. It is classified as an antimalarial agent and is often categorized under artemisinin-based combination therapies (ACTs). These therapies are the recommended first-line treatment for uncomplicated malaria by the World Health Organization.
The synthesis of dihydroartemisinate can be achieved through several methods, with two primary approaches being:
The chemical reduction typically involves dissolving artemisinin in a suitable solvent, adding the reducing agent, and maintaining the reaction at a controlled temperature. After completion, the product is purified through recrystallization or chromatography to obtain dihydroartemisinate in a pure form.
Dihydroartemisinate has a complex molecular structure characterized by a lactone ring and several chiral centers. Its chemical formula is , with a molecular weight of approximately 284.35 g/mol. The structure features a unique arrangement that contributes to its biological activity.
Dihydroartemisinate undergoes various chemical reactions typical of sesquiterpene lactones, including:
The stability of dihydroartemisinate under different pH levels and temperatures has been studied to optimize its formulation for therapeutic use. Understanding these reactions is crucial for developing effective drug delivery systems.
Dihydroartemisinate exerts its antimalarial effects primarily through the generation of reactive oxygen species upon interaction with heme groups released by lysed red blood cells during Plasmodium infection. This leads to oxidative damage to the parasite's cellular components.
Dihydroartemisinate is primarily used in:
Autophagy, a lysosome-dependent degradation process, is critically regulated by DHA through the microtubule-associated protein light chain 3 (LC3) conversion pathway. During autophagy, cytosolic LC3-I is lipidated to membrane-bound LC3-II, which embeds into autophagosomal membranes—a hallmark of autophagosome formation. DHA (35 μM) significantly elevates LC3-II levels in human umbilical vein endothelial cells (HUVECs) in a dose- and time-dependent manner, concurrently reducing the autophagy substrate p62. This confirms enhanced autophagic flux rather than impaired degradation [2] [7].
Table 1: DHA-Induced Autophagic Markers in HUVECs
DHA Concentration | LC3-II/LC3-I Ratio | p62 Reduction | GFP-LC3 Puncta Formation |
---|---|---|---|
0 μM (Control) | 1.0 ± 0.2 | Baseline | Minimal |
25 μM | 2.5 ± 0.3* | 25%* | Moderate |
35 μM | 4.1 ± 0.4* | 60%* | Extensive |
50 μM | 5.3 ± 0.5* | 75%* | Extensive |
*p<0.01 vs. control [2]
Mechanistically, DHA inhibits the Akt/mTOR axis, a key negative regulator of autophagy. In HUVECs, DHA (35 μM, 24h) suppresses phospho-Akt (Ser473) and phospho-mTOR (Ser2448), derepressing autophagy initiation complexes. Genetic silencing of ATG5—a gene essential for autophagosome elongation—ablates DHA-induced LC3-II accumulation, confirming the dependence on canonical autophagy machinery [2].
DHA induces cytotoxic ROS bursts through multiple pathways, culminating in apoptosis via mitochondrial, death receptor, and endoplasmic reticulum (ER) stress mechanisms. In ovarian cancer cells (SKOV3, A2780), DHA-loaded metal-organic framework nanoparticles (ZIF-DHA) suppress reactive oxygen species modulator 1 (ROMO1), a mitochondrial protein regulating ROS production. ROMO1 knockdown exacerbates DHA-induced ROS, while ROMO1 overexpression rescues cells from apoptosis [3] [8].
Table 2: ROS Thresholds and Apoptotic Outcomes in DHA-Treated Cells
Cell Type | DHA Concentration | ROS Increase | Apoptosis Rate | Key Molecular Event |
---|---|---|---|---|
Ovarian Cancer | 50 μM (ZIF-DHA) | 3.8-fold* | 45%* | ROMO1 ↓, Caspase-3 activation |
NSCLC (A549) | 50 μM | 2.5-fold* | 32%* | Bcl-2 ↓, Bax ↑ |
HUVECs | 35 μM | 2.0-fold* | 28%* | p-p38 ↑, PARP cleavage |
*p<0.05 vs. control [1] [2] [3]
ROS activate intrinsic apoptosis by permeabilizing mitochondrial membranes, releasing cytochrome c, and activating caspases-9 and -3. In non-small cell lung cancer (NSCLC) cells (A549, H1299), DHA (50 μM) upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. ROS also trigger extrinsic apoptosis via death receptor FAS and caspase-8 activation. ER stress sensors (PERK, IRE1α) are concurrently activated, amplifying pro-apoptotic signaling through CHOP and JNK [1] [8].
DHA directly suppresses the mTOR pathway, a master regulator of cell growth and proliferation. In HUVECs, DHA (35 μM) reduces phosphorylation of mTOR effectors: p70S6K (Thr389) and 4E-BP1 (Thr37/46), disrupting cap-dependent translation and ribosome biogenesis [2]. This inhibition synergizes with autophagy induction and drives cell cycle arrest.
In PTEN-deficient colorectal cancer cells (HCT116 PTEN−/−), DHA induces G0/G1 arrest, contrasting with G2/M arrest in PTEN-wild-type cells. This shift correlates with downregulation of cyclin B1 and Cdc2 (G2/M regulators) in PTEN+/+ cells, versus cyclin D1 suppression (G1/S regulator) in PTEN−/− cells. DHA’s efficacy remains unaltered by PTEN status, distinguishing it from PTEN-dependent agents like curcumin [4].
Key Molecular Shifts:
DHA reactivates tumor-suppressor genes through epigenetic and post-transcriptional mechanisms:
In Vivo Validation:In A549 xenografts, DHA (50 mg/kg) elevates miR-497-5p by 3.2-fold and reduces SOX5 by 70%, correlating with tumor regression [1].
DHA disrupts tumor angiogenesis by targeting endothelial cell (EC) migration and vascular growth factor pathways:
Table 3: DHA’s Anti-Angiogenic Signaling Nodes
Target | Effect of DHA | Functional Outcome | Validation Method |
---|---|---|---|
VEGFR2 | Transcriptional ↓ | Impaired PI3K/Akt signaling | Promoter binding assay |
ALK5 | Protein ↑ | SMAD2 phosphorylation ↑ | Western blot |
SMAD2 | Phosphorylation ↑ | EC migration ↓ (60%*) | Wound healing/Transwell |
TGF-β1 | Ligand availability ↓ | ALK1/SMAD1/5 pathway inhibition | qPCR/Immunoblotting |
DHA also antagonizes TGF-β1’s pro-angiogenic ALK1/SMAD1/5 axis, shifting the balance toward anti-angiogenic signaling [5].
Concluding Remarks
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7